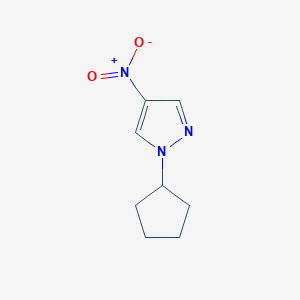

1-Cyclopentyl-4-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-cyclopentyl-4-nitropyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O2/c12-11(13)8-5-9-10(6-8)7-3-1-2-4-7/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTVZPYUDEBKCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Cyclopentyl 4 Nitro 1h Pyrazole and Analogous Pyrazoles

Direct Synthetic Routes

Direct synthetic routes offer a convergent approach to the target molecule, often involving the simultaneous formation and functionalization of the pyrazole (B372694) ring.

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, relying on the reaction of a hydrazine (B178648) derivative with a 1,3-difunctionalized compound to form the heterocyclic ring.

A primary and highly versatile method for pyrazole synthesis is the condensation of a hydrazine with a 1,3-dicarbonyl compound, a reaction famously known as the Knorr pyrazole synthesis. wikipedia.orgyoutube.com In the context of 1-cyclopentyl-4-nitro-1H-pyrazole, this would involve the reaction of cyclopentylhydrazine (B1295993) with a suitable 1,3-dicarbonyl compound already bearing the nitro group at the C2 position.

A plausible precursor for this reaction is 2-nitro-1,3-propanedial (also known as nitromalondialdehyde). The reaction proceeds through the initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The use of an acid catalyst is often employed to facilitate the reaction. wikipedia.org

A general representation of this reaction is as follows:

Table 1: Representative Conditions for Cyclocondensation of Cyclopentylhydrazine with 2-Nitro-1,3-propanedial

| Reagent 1 | Reagent 2 | Solvent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Cyclopentylhydrazine | 2-Nitro-1,3-propanedial | Ethanol (B145695) | Acetic Acid | Reflux | 4-6 | 75-85 |

| Cyclopentylhydrazine hydrochloride | Sodium salt of 2-nitro-1,3-propanedial | Water/Ethanol | - | 80 | 8 | 70-80 |

The Knorr pyrazole synthesis and related methodologies are highly adaptable, allowing for the use of various 1,3-dicarbonyl compounds and their synthetic equivalents. guidechem.com The choice of the 1,3-dicarbonyl precursor is critical for the final substitution pattern of the pyrazole. For the synthesis of this compound, a key intermediate is a 1,3-dicarbonyl compound with a nitro group at the C2 position. While 2-nitromalondialdehyde is a direct precursor, other related compounds can also be employed.

The reaction mechanism generally involves the nucleophilic attack of the more basic nitrogen of the substituted hydrazine onto one of the carbonyl groups, followed by cyclization and dehydration. organic-chemistry.org The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the steric and electronic properties of the substituents on both the hydrazine and the dicarbonyl compound.

An alternative cyclocondensation approach involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds that possess a leaving group at the β-position or are otherwise activated towards nucleophilic attack. nih.govresearchgate.netrsc.org For the synthesis of a 4-nitropyrazole, a suitable substrate would be an α,β-unsaturated carbonyl system with a nitro group at the β-position.

The reaction typically proceeds via a Michael addition of the hydrazine to the β-carbon of the unsaturated system, followed by intramolecular cyclization and elimination to form the aromatic pyrazole ring. researchgate.net This method provides a direct route to substituted pyrazoles and can be highly regioselective.

Table 2: Plausible Reaction with an α,β-Unsaturated Carbonyl System

| Hydrazine | α,β-Unsaturated Carbonyl | Solvent | Base | Temperature (°C) | Yield (%) |

| Cyclopentylhydrazine | 3-Aryl-2-nitropropenal | Ethanol | Triethylamine | 25-50 | 60-70 |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions represent another powerful tool for the construction of five-membered heterocyclic rings like pyrazoles. researchgate.net These reactions involve the [3+2] cycloaddition of a 1,3-dipole with a dipolarophile.

The reaction of a diazo compound with an alkyne or a suitably substituted alkene is a well-established method for pyrazole synthesis. acs.orgnih.govwikipedia.orgresearchgate.net To synthesize this compound via this route, one could envision two primary pathways:

Reaction of a cyclopentyl-substituted diazo compound with a nitro-substituted dipolarophile: For instance, the reaction of diazocyclopentane with a nitro-substituted alkyne or alkene.

Reaction of a diazo compound with a cyclopentyl-substituted dipolarophile followed by nitration: This would involve a less direct, multi-step approach.

The regioselectivity of the cycloaddition is governed by the electronic and steric properties of the substituents on both the diazo compound and the dipolarophile. researchgate.net The reaction often proceeds with high regioselectivity, making it a predictable and reliable synthetic method.

A potential reaction scheme could involve the in-situ generation of a cyclopentyl-substituted diazo species which then reacts with a nitro-containing alkene.

Table 3: Hypothetical 1,3-Dipolar Cycloaddition for Pyrazole Synthesis

| Diazo Precursor | Dipolarophile | Solvent | Temperature (°C) | Notes |

| Cyclopentylmethyldiazoacetate | 1-Nitro-2-phenylethene | Toluene | 80-110 | Regioselectivity can be an issue. |

| Tosylhydrazone of cyclopentanecarboxaldehyde | β-Nitrostyrene | Methanol | Reflux | In-situ generation of the diazo compound. |

Transition Metal-Catalyzed Synthesis

Transition metal catalysis offers powerful tools for forming the C-N and C-C bonds necessary for pyrazole ring construction, often with high efficiency and selectivity under mild conditions.

Palladium catalysis is widely used for the synthesis of N-arylpyrazoles through cross-coupling reactions. organic-chemistry.orgthieme-connect.de One common approach is the direct C-H arylation of a pre-formed pyrazole ring with an aryl halide. This method avoids the pre-functionalization of the pyrazole, making it an atom-economical choice. thieme-connect.de For example, 1,3,5-trisubstituted pyrazoles can be selectively arylated at the 4-position using a palladium(II) acetate (B1210297) catalyst with aryl bromides. thieme-connect.de

Alternatively, Pd-catalyzed coupling of pyrazole derivatives with aryl triflates, using specialized phosphine (B1218219) ligands like tBuBrettPhos, provides N-arylpyrazoles in very good yields. organic-chemistry.org This protocol is tolerant of various functional groups and can be used with sterically hindered substrates. organic-chemistry.org

Table 3: Palladium-Catalyzed Synthesis of Arylpyrazoles

| Pyrazole Substrate | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 1,3,5-Trisubstituted Pyrazole | Aryl Bromide | Pd(OAc)2, KOAc | DMA, Heat | 4-Arylpyrazole | thieme-connect.de |

| Pyrazole Derivative | Aryl Triflate | Pd(dba)2, tBuBrettPhos, NaOtBu | Toluene, 100 °C | N-Arylpyrazole | organic-chemistry.org |

Ruthenium catalysts have emerged as effective tools for the synthesis of substituted pyrazoles via intramolecular oxidative C-N coupling. nih.govorganic-chemistry.orgacs.org This method typically involves the reaction of hydrazones, which can be formed in situ from hydrazines and carbonyl compounds. The ruthenium(II) catalyst facilitates an intramolecular C-H activation followed by C-N bond formation to construct the pyrazole ring. organic-chemistry.org

A significant advantage of this approach is the use of molecular oxygen (from the air) as a green and inexpensive oxidant, which regenerates the active catalyst. nih.govorganic-chemistry.org This methodology allows for the facile synthesis of synthetically challenging tri- and tetrasubstituted pyrazoles with excellent functional group tolerance and high yields. nih.govacs.org

Table 4: Ruthenium-Catalyzed Pyrazole Synthesis

| Reactants | Catalyst System | Oxidant | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Hydrazine, Aldehyde/Ketone | Ru(II) complex | O2 (1 atm) | DMSO, 100 °C | Tri- and Tetrasubstituted Pyrazoles | nih.govorganic-chemistry.org |

| 1,3-Diols, Arylhydrazines | Ru3(CO)12, NHC-diphosphine ligand | Acceptorless (dehydrogenative) | - | Pyrazoles and 2-Pyrazolines | organic-chemistry.org |

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. beilstein-journals.orgnih.gov This approach aligns with the principles of green chemistry by minimizing waste, reducing reaction steps, and saving energy. beilstein-journals.orgacs.org

The synthesis of pyrazole derivatives, particularly fused systems like pyrano[2,3-c]pyrazoles, is well-suited to MCRs. nih.govmdpi.com A common four-component reaction involves the condensation of an aldehyde, malononitrile, a hydrazine, and a β-ketoester. nih.govmdpi.com These reactions can be catalyzed by simple bases like piperidine (B6355638) or can proceed under catalyst-free conditions, often in environmentally benign solvents like water. mdpi.com The operational simplicity and versatility of MCRs allow for the rapid generation of diverse libraries of pyrazole-containing molecules. beilstein-journals.orgnih.gov

Table 5: Multi-Component Synthesis of Pyrazole Derivatives

| Components | Catalyst/Medium | Conditions | Product Type | Reference |

|---|---|---|---|---|

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Piperidine / Water | Room Temperature | Pyrano[2,3-c]pyrazole | mdpi.com |

| Aldehyde, Malononitrile, Hydrazine Hydrate, Ethyl Acetoacetate | Cyanuric acid, 1-methyl imidazole (B134444) / Water | Ultrasound Irradiation | Dihydropyrano[2,3-c]pyrazole | researchgate.net |

| Aryl Glyoxal, Aryl Thioamide, Pyrazolone | HFIP (reusable solvent) | Room Temperature | Pyrazole-linked Thiazole | acs.org |

| Ketone, Aldehyde, Hydrazine | Heterogeneous Nickel-based catalyst | Room Temperature | Substituted Pyrazole | researchgate.net |

Green Chemistry Approaches in Pyrazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazoles to develop more sustainable and environmentally friendly methods. nih.govthieme-connect.comtandfonline.com These approaches focus on reducing or eliminating hazardous substances, using renewable resources, and improving energy efficiency. researchgate.netnih.gov

Key green strategies in pyrazole synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields compared to conventional heating methods. benthamdirect.comresearchgate.netnih.govacs.org It is a valuable tool for rapid, solvent-free reactions. researchgate.netnih.gov

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can enhance reaction rates and yields, particularly in heterogeneous systems. researchgate.netbenthamdirect.comasianpubs.org Ultrasound irradiation has been used for the synthesis of pyrazoles and fused pyrazoles, often in aqueous media. nih.govresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent (or "neat") minimizes waste and simplifies product purification. researchgate.nettandfonline.comresearchgate.net Grinding reactants together or using a catalytic amount of an ionic liquid under solvent-free conditions are effective green methods. researchgate.nettandfonline.com

Aqueous Media: Using water as a solvent is a cornerstone of green chemistry. acs.orgthieme-connect.com Many multi-component reactions for pyrazole synthesis have been successfully adapted to run in water, which is non-toxic, inexpensive, and non-flammable. acs.orgresearchgate.net

Table 6: Green Chemistry Methods for Pyrazole Synthesis

| Method | Reactants | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Microwave Irradiation | Hydrazines, 4-alkoxy-1,1,1-trifluoro-3-alken-2-ones | Solvent-free | Reduced reaction time, higher yields | researchgate.netacs.org |

| Ultrasound Irradiation | Aldehyde, Malononitrile, Hydrazine, Ethyl Acetoacetate | Aqueous medium, catalyst | Enhanced reaction rate, excellent yield | nih.govresearchgate.net |

| Solvent-Free Grinding | - | Room Temperature | Environmentally friendly, simple workup | researchgate.net |

| Aqueous Synthesis | Aldehyde, Ethyl Acetoacetate, Hydrazine | Catalytic CTAB | Environmentally benign, efficient | thieme-connect.com |

Post-Synthetic Functionalization and Derivatization

Post-synthetic modification of the pyrazole ring is a key strategy for introducing diverse functional groups. This includes the introduction of substituents onto the nitrogen and carbon atoms of the ring, as well as the chemical transformation of existing functional groups.

The introduction of a nitro group onto the pyrazole ring is a classic example of an electrophilic aromatic substitution reaction. researchgate.net Due to the electronic properties of the pyrazole ring, this substitution occurs with high regioselectivity. The C4 position of the pyrazole ring possesses the highest electron density, making it the most susceptible position for electrophilic attack. rrbdavc.orgchemicalbook.comresearchgate.net Consequently, the nitration of pyrazole and its N-substituted derivatives typically yields 4-nitro-substituted products.

The most common method for the nitration of pyrazoles involves treating the pyrazole substrate with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). researchgate.netnih.gov The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. researchgate.net Another effective nitrating system is a mixture of fuming nitric acid and oleum. nih.gov

An alternative route to 4-nitropyrazoles is through the rearrangement of an N-nitropyrazole intermediate. nih.gov This intermediate can be formed by nitration with reagents like nitric acid in acetic anhydride (B1165640) and subsequently rearranged to the more stable 4-nitropyrazole in the presence of an acid. nih.gov

Table 1: Conditions for Regioselective Nitration of Pyrazoles

| Starting Material | Reagents/Conditions | Product | Observations | Reference |

| Pyrazole | conc. HNO₃ / conc. H₂SO₄ | 4-Nitropyrazole | Standard electrophilic aromatic substitution. | researchgate.netrrbdavc.org |

| Pyrazole | Fuming HNO₃ (90%) / Fuming H₂SO₄ (20%) | 4-Nitropyrazole | One-pot, two-step route. | nih.gov |

| N-Nitropyrazole | Sulfuric acid, room temperature | 4-Nitropyrazole | Rearrangement reaction. | nih.gov |

| 4-Iodopyrazole | Fuming HNO₃, Octahedral zeolite or silica (B1680970) catalyst, THF | 4-Nitropyrazole | Nitration via ipso-substitution. | nih.gov |

The introduction of a cyclopentyl group at the N1 position of the pyrazole ring is achieved through N-alkylation. For unsymmetrical pyrazoles, achieving regioselectivity in N-alkylation can be a significant challenge, often leading to a mixture of N1 and N2 isomers. nih.govmdpi.com The outcome is generally controlled by steric and electronic factors of the substituents on the pyrazole ring and the nature of the alkylating agent.

Several methods are employed for the N-alkylation of pyrazoles. Traditional methods involve the reaction of a pyrazole anion, generated by a base, with an alkyl halide such as cyclopentyl bromide or iodide. rrbdavc.org More contemporary and often more selective methods have been developed. For instance, acid-catalyzed N-alkylation using trichloroacetimidate (B1259523) electrophiles provides a route to N-alkyl pyrazoles. mdpi.com In the case of unsymmetrical pyrazoles, steric hindrance often directs the alkyl group to the less hindered nitrogen atom. mdpi.com

Enzymatic alkylation presents a highly regioselective modern approach. nih.govnih.gov Engineered enzymes, such as modified methyltransferases, can catalyze the transfer of alkyl groups from haloalkane precursors to a specific nitrogen atom of the pyrazole ring with exceptional selectivity (>99%). nih.govnih.gov

Table 2: Selected Methods for N-Alkylation of Pyrazoles

| Pyrazole Substrate | Alkylating Agent/Method | Product | Key Features | Reference |

| Pyrazole | Alkyl halide | N-Alkyl pyrazole | Classic method, may result in isomeric mixtures. | rrbdavc.org |

| Unsymmetrical Pyrazole | Trichloroacetimidates / Brønsted acid catalyst | N-Alkyl pyrazole mixture | Regioselectivity is sterically controlled. | mdpi.com |

| Structurally Diverse Pyrazoles | Haloalkanes / Engineered enzymes | N-Alkyl pyrazole | High regioselectivity (>99%) and regiodivergence. | nih.govnih.gov |

The nitro group on the pyrazole ring is a versatile functional group that can be readily transformed into other functionalities, most commonly an amino group. The reduction of the nitro group to an amine is a fundamental transformation that provides access to amino-substituted pyrazoles, which are valuable intermediates in medicinal chemistry.

Several methods are effective for the reduction of a nitro group on a pyrazole ring. Catalytic hydrogenation is a widely used and efficient method. This typically involves reacting the nitro-pyrazole with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a suitable solvent like tetrahydrofuran (B95107) (THF). Another common method is the use of reducing metals in an acidic medium, such as iron filings in the presence of hydrochloric acid (HCl) and ethanol.

Table 3: Methods for the Reduction of Nitro-Pyrazoles

| Method | Reagents/Conditions | Product | Yield | Key Observations | Reference |

| Catalytic Hydrogenation | H₂ (1–20 bar), Pd/C, THF, 25–60°C | Amino-pyrazole | 85–97% | Stereospecific reduction with retention of pyrazole regiochemistry. | |

| Acidic Iron Reduction | Fe filings, HCl/EtOH, reflux | Amino-pyrazole | 70–80% | Cost-effective but may require longer reaction times. |

The pyrazole ring is classified as a π-excessive aromatic heterocycle, making it reactive towards electrophilic substitution. nih.gov As previously noted in the context of nitration (Section 2.2.1), the C4 position is the preferred site for electrophilic attack due to its higher electron density compared to the C3 and C5 positions. rrbdavc.orgchemicalbook.comnih.gov The two nitrogen atoms in the ring are electronegative and reduce the electron density at the adjacent C3 and C5 positions. chemicalbook.com

Besides nitration, other important electrophilic aromatic substitution reactions for pyrazoles include halogenation (chlorination, bromination, iodination) and sulfonation. researchgate.net These reactions allow for the introduction of a variety of functional groups at the C4 position, which can then be used in further synthetic transformations, such as cross-coupling reactions. nih.gov The reactivity of the pyrazole ring in these substitutions can be influenced by the nature of the substituents already present on the ring. researchgate.net

In contrast to electrophilic substitution, nucleophilic attack on the pyrazole ring preferentially occurs at the electron-deficient C3 and C5 positions. researchgate.netnih.govnih.gov The presence of the two electronegative nitrogen atoms deactivates these positions towards electrophiles but activates them for attack by nucleophiles. researchgate.net

The reactivity towards nucleophiles can be enhanced by the presence of electron-withdrawing groups on the ring. The N1 nitrogen, being pyrrole-like, is acidic and can be deprotonated by a base to form a pyrazole anion. chemicalbook.comnih.gov This anion is highly reactive towards electrophiles, facilitating N-alkylation and other N-functionalization reactions. nih.gov Direct nucleophilic substitution at the carbon atoms of the pyrazole ring is less common unless activated by a suitable leaving group.

Spectroscopic Characterization and Structural Elucidation of 1 Cyclopentyl 4 Nitro 1h Pyrazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra were acquired to elucidate the structure of 1-Cyclopentyl-4-nitro-1H-pyrazole.

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the protons of the pyrazole (B372694) ring and the cyclopentyl substituent. The electron-withdrawing nature of the nitro group at the C4 position significantly influences the chemical shifts of the pyrazole protons, causing them to appear at lower fields.

The protons of the cyclopentyl group typically exhibit complex splitting patterns due to spin-spin coupling between adjacent methylene (B1212753) groups. The proton attached to the nitrogen-bearing carbon (C1') is expected to be the most downfield of the cyclopentyl protons due to the direct attachment to the heterocyclic ring.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 8.7 | Singlet | 1H | H-5 (pyrazole) |

| ~8.0 - 8.2 | Singlet | 1H | H-3 (pyrazole) |

| ~4.8 - 5.0 | Multiplet | 1H | H-1' (cyclopentyl) |

| ~2.0 - 2.2 | Multiplet | 2H | Cyclopentyl protons |

| ~1.8 - 2.0 | Multiplet | 2H | Cyclopentyl protons |

| ~1.6 - 1.8 | Multiplet | 4H | Cyclopentyl protons |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The carbon atoms of the pyrazole ring are particularly sensitive to the electronic effects of the nitro group. The C4 carbon, directly attached to the nitro group, is expected to be significantly deshielded and appear at a low field.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~145 - 150 | C4 (C-NO₂) |

| ~135 - 140 | C5 |

| ~120 - 125 | C3 |

| ~60 - 65 | C1' (cyclopentyl) |

| ~32 - 35 | Cyclopentyl carbons |

| ~24 - 27 | Cyclopentyl carbons |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of the key functional groups. The most prominent of these are the strong asymmetric and symmetric stretching vibrations of the nitro group.

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3150 | Medium | C-H stretching (pyrazole ring) |

| ~2850 - 2960 | Medium-Strong | C-H stretching (cyclopentyl) |

| ~1520 - 1560 | Strong | Asymmetric N-O stretching (nitro group) |

| ~1340 - 1380 | Strong | Symmetric N-O stretching (nitro group) |

| ~1450 - 1470 | Medium | C-H bending (cyclopentyl) |

| ~1000 - 1200 | Medium | C-N stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and fragmentation of the cyclopentyl ring.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| [M]+ | Molecular ion |

| [M - NO₂]+ | Loss of the nitro group |

| [M - C₅H₉]+ | Loss of the cyclopentyl group |

| [C₅H₉]+ | Cyclopentyl cation |

| [C₄H₃N₂O₂]+ | Nitropyrazole cation |

Computational Chemistry and Theoretical Investigations of 1 Cyclopentyl 4 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of molecules. For a compound like 1-Cyclopentyl-4-nitro-1H-pyrazole, these calculations would provide invaluable insights into its behavior at a molecular level.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G, are employed to optimize molecular geometry and predict various molecular properties. researchgate.netnih.gov In a theoretical study of this compound, DFT would be used to determine key geometrical parameters such as bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the degree of planarity between the pyrazole ring and the nitro group, a factor that significantly influences the electronic properties of the molecule. For instance, studies on similar nitro-aromatic compounds have shown that the nitro group tends to be coplanar with the aromatic ring to maximize resonance stabilization. researchgate.net

Analysis of Electronic Structure (HOMO-LUMO Energies)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.comresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the pyrazole ring, which is the more electron-rich part of the molecule. Conversely, the LUMO is anticipated to be centered on the electron-withdrawing nitro group. nih.gov The energy gap for this compound would be influenced by the electronic interplay between the cyclopentyl group, the pyrazole ring, and the nitro group. The electron-donating nature of the cyclopentyl group and the electron-withdrawing nature of the nitro group would likely lead to a relatively smaller HOMO-LUMO gap compared to unsubstituted pyrazole, indicating increased reactivity and potential for charge-transfer interactions. irjweb.com

| Parameter | Predicted Value/Localization | Significance |

|---|---|---|

| EHOMO | Relatively High | Electron-donating ability |

| ELUMO | Relatively Low | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | Moderately Small | Chemical reactivity and electronic transitions |

| HOMO Localization | Pyrazole Ring | Site of electrophilic attack |

| LUMO Localization | Nitro Group | Site of nucleophilic attack |

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are computational techniques used to predict the interaction of a small molecule with a macromolecular target, such as a protein or enzyme. eurasianjournals.com Pyrazole derivatives are known to exhibit a wide range of biological activities, and docking studies are often employed to understand their mechanism of action at a molecular level. nih.govresearchgate.net

In a hypothetical docking study, this compound would be placed into the active site of a target protein to predict its binding orientation and affinity. The results of such a simulation would depend heavily on the specific protein target. However, general principles suggest that the pyrazole ring could participate in hydrogen bonding and π-π stacking interactions, while the nitro group could act as a hydrogen bond acceptor. researchgate.net The cyclopentyl group, being hydrophobic, would likely favor interactions with nonpolar residues in the protein's binding pocket. These simulations are instrumental in rational drug design, helping to identify potential drug candidates and optimize their interactions with biological targets. eurasianjournals.combohrium.com

Mechanistic Elucidation of Chemical Reactions (e.g., Molecular Electron Density Theory - MEDT)

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study the mechanisms of chemical reactions by analyzing the changes in electron density along the reaction pathway. For reactions involving pyrazole derivatives, such as cycloadditions, MEDT can provide a detailed understanding of the reaction's feasibility and selectivity. nih.gov

While no specific MEDT studies on this compound have been reported, the theory could be applied to understand its reactivity in various chemical transformations. For example, in a [3+2] cycloaddition reaction, MEDT analysis would help to predict the regioselectivity and stereoselectivity of the reaction by examining the global and local reactivity indices derived from the conceptual DFT. nih.gov This approach provides a more nuanced understanding of reaction mechanisms compared to traditional frontier molecular orbital theory.

Studies on Tautomeric Equilibria and Intermolecular Interactions

Tautomerism is a common phenomenon in pyrazole chemistry, where the proton on the nitrogen atom can migrate between the two nitrogen atoms of the pyrazole ring. nih.govfu-berlin.de For this compound, since the N1 position is substituted with a cyclopentyl group, the typical annular tautomerism is blocked. However, other forms of tautomerism, such as those involving the nitro group (aci-nitro form), could be computationally investigated.

Reactivity and Chemical Transformations of the 1 Cyclopentyl 4 Nitro 1h Pyrazole Scaffold

Reactions Involving the Nitro Functional Group

The nitro group at the C4 position is the most reactive site for initial chemical modification, primarily through reduction to an amino group. This transformation is a cornerstone for further functionalization, converting the strongly electron-withdrawing nature of the nitro group into a versatile electron-donating and nucleophilic amine.

Reduction to 4-Aminopyrazole:

The conversion of 1-cyclopentyl-4-nitro-1H-pyrazole to 1-cyclopentyl-1H-pyrazol-4-amine is a key synthetic step. While specific studies on this exact molecule are not prevalent, the reduction of nitropyrazoles is a well-established process. Common methods, applicable to this scaffold, include catalytic hydrogenation and metal-acid reductions. The resulting 4-aminopyrazole derivative becomes a valuable intermediate for building more complex molecules, including fused heterocyclic systems.

For instance, related nitroaromatic compounds are readily reduced. The catalytic reduction of 4-nitrophenol (B140041) to 4-aminophenol (B1666318) is a model reaction often catalyzed by metal nanoparticles. researchgate.netnih.govnih.gov Similarly, the reduction of the isomeric compound 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine demonstrates that the nitro group on a substituted pyrazole (B372694) ring can be selectively reduced even in the presence of other functional groups.

Below is a table of common reduction methods documented for related nitropyrazole compounds, which are expected to be effective for this compound.

| Method | Reagents/Conditions | Typical Yield | Key Observations |

| Catalytic Hydrogenation | H₂ (1–20 bar), Pd/C, in a solvent like THF or EtOH, 25–60°C | 85–97% | A clean and high-yielding method that proceeds via nitroso and hydroxylamine (B1172632) intermediates. |

| Acidic Iron Reduction | Fe filings, HCl/EtOH, reflux | 70–80% | A cost-effective, though sometimes slower, classical reduction method. |

This data is based on the reduction of the related isomer, 1-Cyclopentyl-3-nitro-1H-pyrazol-4-amine, and is illustrative of typical conditions for nitro group reduction on a pyrazole ring.

Reactivity of the Pyrazole Ring System

The pyrazole ring is aromatic, but its reactivity towards electrophilic substitution is significantly influenced by the substituents. In this compound, the C4 position is blocked. The potent electron-withdrawing nitro group deactivates the ring towards traditional electrophilic aromatic substitution (EAS). masterorganicchemistry.comlibretexts.org Any EAS reactions, such as halogenation or nitration, would be expected to occur under harsh conditions and direct to the C3 or C5 positions. For example, studies on N-alkyl-4-bromopyrazoles show that nitration can occur at the C3 and/or C5 positions. researchgate.net

Conversely, the electron-deficient nature of the ring, enhanced by the 4-nitro group, makes it susceptible to other types of reactions.

C-H Activation and Arylation:

Research has shown that the C-H bonds at the C3 and C5 positions of 4-nitropyrazoles can be functionalized through transition-metal-catalyzed reactions. The nitro group's activating effect facilitates these transformations. For example, 4-nitropyrazoles can undergo diarylation at both the C3 and C5 positions in the presence of a copper catalyst. researchgate.net Furthermore, a regioselective approach has been developed for the C5-arylation of 4-nitro-1H-pyrazoles, demonstrating that specific positions on the deactivated ring can be targeted. acs.org This provides a modern route to substituted pyrazoles that avoids the limitations of classical electrophilic substitution.

| Reaction | Position(s) Functionalized | Catalyst/Conditions | Significance |

| Diarylation | C3 and C5 | CuI (excess) | Demonstrates the activating effect of the nitro group for C-H functionalization. researchgate.net |

| Regioselective C5-Arylation | C5 | Transition-metal catalysis | Allows for controlled functionalization of the pharmacologically relevant pyrazole core. researchgate.netacs.org |

Influence of the Cyclopentyl Moiety on Chemical Reactivity

The N1-cyclopentyl group exerts both steric and electronic effects on the molecule's reactivity.

Steric Effects: The cyclopentyl group is a bulky, non-planar substituent. Its presence sterically hinders access to the adjacent C5 position of the pyrazole ring. This steric bulk can influence the regioselectivity of reactions, potentially favoring substitution at the less hindered C3 position. In reactions involving the N2 atom, the cyclopentyl group can also play a role in directing the approach of reagents. General studies on substituted pyrazoles have shown that bulky groups can significantly modulate the reactivity and stability of different isomers and reaction intermediates. nih.govnih.gov

Formation of Fused Pyrazole Systems from this compound

A key synthetic utility of this compound is its potential as a precursor for bicyclic, fused heterocyclic systems. This strategy almost invariably begins with the reduction of the nitro group to 1-cyclopentyl-1H-pyrazol-4-amine, as described in section 5.1. The resulting primary amino group is a versatile nucleophilic handle for constructing new rings.

Synthesis of Pyrazolopyridines:

The 4-aminopyrazole intermediate is an ideal starting material for synthesizing various pyrazolopyridine isomers, which are scaffolds of significant interest in medicinal chemistry. nih.gov For example, the construction of a pyridine (B92270) ring fused to the pyrazole core can be achieved by reacting the 4-aminopyrazole with a 1,3-bielectrophilic partner.

A common and powerful method is the Gould-Jacobs reaction. nih.gov In a hypothetical application to this system, 1-cyclopentyl-1H-pyrazol-4-amine could react with a reagent like diethyl 2-(ethoxymethylene)malonate. This reaction would proceed via initial nucleophilic attack of the amino group, followed by intramolecular cyclization and subsequent elimination to form a 4-hydroxy-pyrazolo[4,3-b]pyridine derivative. This intermediate could then be further modified, for example, by chlorination with POCl₃. nih.gov

Another strategy involves the reaction of the aminopyrazole with α,β-unsaturated ketones or other 1,3-dicarbonyl surrogates to build the fused pyridine ring. nih.govresearchgate.net These reactions lead to the formation of valuable fused heterocyclic systems that are otherwise difficult to access. The specific isomer formed (e.g., pyrazolo[4,3-b]pyridine or pyrazolo[3,4-c]pyridine) would depend on the reagents and the regiochemistry of the cyclization.

Biological Activities and Medicinal Chemistry Research Involving 1 Cyclopentyl 4 Nitro 1h Pyrazole Derivatives

Anti-inflammatory Activity

Derivatives of the pyrazole (B372694) scaffold are prominent in anti-inflammatory research, with many compounds demonstrating potent activity in both in vitro and in vivo models. mdpi.comnih.gov The mechanisms underlying this activity are multifaceted, involving the inhibition of key inflammatory enzymes and the modulation of cellular signaling pathways that govern the inflammatory response.

Mechanisms of Enzyme Inhibition (e.g., Cyclooxygenase, Lipoxygenase)

A primary mechanism for the anti-inflammatory effects of pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins—key mediators of inflammation. nih.gov Many non-steroidal anti-inflammatory drugs (NSAIDs) function by blocking these enzymes. Research has focused on developing pyrazole derivatives that selectively inhibit COX-2, the inducible isoform associated with inflammation, while sparing COX-1, which is involved in maintaining the gastric mucosa. This selectivity is a key objective to reduce the gastrointestinal side effects associated with older NSAIDs. nih.gov

For instance, a series of 1,5-diaryl pyrazole derivatives were synthesized and evaluated for their COX inhibitory activity. Several compounds showed potent and selective inhibition of the COX-2 enzyme, with IC50 values in the nanomolar range, comparable or superior to the reference drug celecoxib. nih.gov Another study on pyrazole-pyridazine hybrids also identified derivatives with high COX-2 inhibitory action, with IC50 values as low as 1.15 µM. rsc.org

In addition to COX enzymes, some pyrazole derivatives have been shown to inhibit lipoxygenase (LOX), another key enzyme in the arachidonic acid cascade that produces pro-inflammatory leukotrienes. nih.gov A study of pyrazoline derivatives found that certain compounds were potent inhibitors of 15-lipoxygenase, with one of the most active compounds exhibiting an IC50 of 4.7 µM. capes.gov.br

Table 1: Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition by Pyrazole Derivatives

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, Interleukins)

Beyond direct enzyme inhibition, pyrazole derivatives exert anti-inflammatory effects by modulating the production of pro-inflammatory cytokines. These signaling proteins, including Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6), are central to orchestrating the inflammatory response.

Studies using lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells, a standard model for inflammation research, have demonstrated the efficacy of pyrazole derivatives in this area. One study found that novel pyrazole analogs could significantly reduce the levels of IL-1β, TNF-α, and IL-6. nih.govnih.gov This effect was linked to the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway, a critical regulator of cytokine gene expression. nih.govnih.gov Another investigation into pyrazole–pyridazine hybrids showed that the most potent COX-2 inhibitors also significantly suppressed the production of TNF-α and IL-6 in LPS-stimulated macrophages. rsc.org

Impact on Immune Cell Function

The anti-inflammatory properties of pyrazole derivatives also extend to the direct modulation of immune cell activities. Neutrophils and macrophages are key players in the inflammatory process, responsible for pathogen clearance and wound healing, but their dysregulation can lead to chronic inflammation and tissue damage. nih.gov

Research has focused on designing pyrazole derivatives that can inhibit harmful neutrophil functions. A study aimed at developing agents against neutrophilic inflammation identified pyrazole compounds that potently inhibited the generation of superoxide (B77818) anions, a key component of the neutrophil's respiratory burst. The most active compounds had IC50 values as low as 9.06 nM. nih.gov

Furthermore, other pyrazole derivatives have been found to interfere with phagocytosis, the process by which macrophages engulf and destroy opsonized (antibody-coated) cells. In a study relevant to immune thrombocytopenia (ITP), disulfide-linked pyrazole derivatives were shown to inhibit the phagocytosis of opsonized blood cells by macrophages, with one novel compound displaying an IC50 of 100 nM. nih.gov This indicates a potential therapeutic application in autoimmune disorders characterized by the destruction of blood cells. nih.gov

Antimicrobial Activities

The pyrazole scaffold is a privileged structure in the search for new antimicrobial agents to combat the growing threat of antibiotic resistance. researchgate.netnih.gov Derivatives incorporating the 1-cyclopentyl-4-nitro-1H-pyrazole framework have been investigated for both antibacterial and antifungal efficacy.

Antibacterial Efficacy

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Research has identified several compounds with potent activity against clinically relevant pathogens. For example, pyrazolo-benzimidazole hybrids containing a nitro group on the pyrazole ring were found to be highly active against Staphylococcus aureus, with one derivative recording a Minimum Inhibitory Concentration (MIC) of 150 µg/mL. nih.gov

Other studies have reported pyrazole-based sulfonamides with exceptional and selective activity against Bacillus subtilis, with MIC values as low as 1 µg/mL, which was more effective than the reference drug chloramphenicol. jrespharm.com Similarly, aminoguanidine-derived 1,3-diphenyl pyrazoles showed potent activity against Escherichia coli with an MIC of 1 µg/mL, which was superior to the control drug moxifloxacin. nih.gov

Table 2: Antibacterial Efficacy of Selected Pyrazole Derivatives

Antifungal Efficacy

In addition to their antibacterial properties, pyrazole derivatives have shown significant promise as antifungal agents against a variety of human and plant pathogens. doaj.orgresearchgate.net For instance, certain nitrofuran-containing pyrazole derivatives demonstrated good antifungal activity against Candida albicans. nih.gov

In a comprehensive study, a series of novel pyrazole carboxamides were synthesized and tested against several plant pathogenic fungi. One isoxazole (B147169) pyrazole carboxylate derivative exhibited particularly strong antifungal activity against Rhizoctonia solani, with an EC50 value of 0.37 µg/mL. nih.gov Another study found that a 4-methylpiperidin-4-ol (B1315937) substituted pyrazole derivative demonstrated strong activity against both Aspergillus niger and Candida albicans. pjoes.com

Table 3: Antifungal Efficacy of Selected Pyrazole Derivatives

Anticancer Activity

Inhibition of Malignant Cell Proliferation

The ability of pyrazole derivatives to halt the uncontrolled division of cancer cells is a key area of investigation. Studies on various pyrazole-containing molecules have demonstrated significant antiproliferative effects against a range of human cancer cell lines, including those from breast, colon, and lung cancers. nih.govresearchgate.net For instance, certain pyrazole derivatives have shown potent activity against cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and A549 (lung cancer). nih.govresearchgate.net The mechanism often involves the inhibition of critical cellular processes required for cell division.

Induction of Apoptosis Pathways

Apoptosis, or programmed cell death, is a natural process that eliminates damaged or unwanted cells. Many cancer cells evade this process, leading to tumor growth. A promising strategy in cancer therapy is to induce apoptosis in malignant cells. Several pyrazole derivatives have been shown to trigger this process. researchgate.netnih.gov The induction of apoptosis by these compounds can be measured by observing cellular changes such as the externalization of phosphatidylserine (B164497) and the activation of caspases, which are key enzymes in the apoptotic pathway. researchgate.net

Kinase Enzyme Inhibition (e.g., Cyclin-Dependent Kinases)

Kinases are enzymes that play a crucial role in cell signaling and are often dysregulated in cancer. Inhibiting these enzymes is a major focus of modern cancer drug development. nih.gov The pyrazole structure is recognized as a "privileged scaffold" for designing kinase inhibitors. nih.gov Derivatives have been developed to target various kinases, including Cyclin-Dependent Kinases (CDKs), which are central to the regulation of the cell cycle. nih.govjapsonline.com By inhibiting CDKs, these compounds can arrest the cell cycle and prevent cancer cell proliferation. Other targeted kinases include those involved in growth factor signaling pathways, such as EGFR (Epidermal Growth Factor Receptor). globalresearchonline.net

Analgesic Activity

Pain management is a critical area of pharmaceutical research, and there is a continuous need for new and effective analgesic agents. farmaciajournal.com Pyrazole derivatives have a long history in this area, with some compounds being developed as non-steroidal anti-inflammatory drugs (NSAIDs) that also possess pain-relieving properties. nih.govfarmaciajournal.com The analgesic effects of pyrazole compounds are often linked to their ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the production of pain and inflammation mediators. nih.gov Research has been conducted on various substituted pyrazoles to optimize their analgesic activity while minimizing potential side effects. farmaciajournal.com

Other Pharmacological Research Areas

The therapeutic potential of pyrazole derivatives extends beyond cancer and pain treatment. The versatile structure of the pyrazole ring allows for the development of compounds with a wide array of biological activities. nih.govmdpi.com

Antiviral Activity : Researchers have synthesized and evaluated pyrazole derivatives for their ability to combat various viral infections. nih.govresearchgate.neteurekaselect.com Studies have shown that certain pyrazole-based compounds can inhibit the replication of viruses such as the Newcastle disease virus and have been investigated for activity against coronaviruses. nih.gov

Anti-tubercular Activity : Tuberculosis remains a significant global health threat, and new drugs are urgently needed, particularly to combat drug-resistant strains. nih.gov The pyrazole nucleus is a feature in some compounds screened for anti-tubercular activity. japsonline.comnih.govnih.gov These derivatives are tested for their ability to inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for the disease. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For pyrazole derivatives, SAR studies explore how different substituents on the pyrazole ring affect their pharmacological properties. nih.govresearchgate.net

For derivatives related to this compound, key structural features influencing activity include:

The Cyclopentyl Group : This group at the N1 position of the pyrazole ring can influence the compound's lipophilicity (its ability to dissolve in fats and cross cell membranes) and how it fits into the binding site of a target enzyme or receptor. In some studies, a cyclopentyl group has been shown to be a favorable substituent for biological activity compared to other alkyl groups. nih.gov

The Nitro Group : The position and electronic properties of the nitro group are critical. As a strong electron-withdrawing group, it significantly alters the electronic distribution of the pyrazole ring. evitachem.com This can impact how the molecule interacts with its biological target. The position of the nitro group (e.g., at C3 vs. C4) can lead to different biological profiles.

Other Substituents : The introduction of other chemical groups on the pyrazole ring allows for the fine-tuning of activity. For example, adding amine or carboxamide groups has been a strategy to develop potent kinase inhibitors or other targeted agents. japsonline.comnih.gov SAR studies aim to identify the optimal combination of substituents to maximize therapeutic efficacy and selectivity while minimizing toxicity.

Correlation of Substituent Modifications with Biological Potency

Research into the biological potential of pyrazole derivatives has led to the exploration of various substitutions on the pyrazole ring to enhance potency and selectivity for specific biological targets. While direct and extensive research on this compound is limited in publicly available literature, valuable SAR insights can be drawn from studies on structurally similar compounds.

A notable study in the area of kinase inhibition focused on the structural optimization of a 1-benzyl-1H-pyrazole derivative as a Receptor Interacting Protein 1 (RIP1) kinase inhibitor. nih.gov RIP1 kinase is a critical player in necroptosis, a form of programmed cell death, and its inhibition is a potential therapeutic strategy for diseases involving necrotic cell death. nih.gov The initial lead compound in this research was 1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole. nih.gov Through systematic modifications of this scaffold, researchers were able to identify key structural features that influence inhibitory activity.

The investigation involved the synthesis of a series of 1-benzyl-1H-pyrazole derivatives and subsequent evaluation of their ability to inhibit RIP1 kinase. This SAR analysis led to the discovery of a significantly more potent compound. nih.gov The data from these studies highlight how modifications to the substituents on the pyrazole ring system directly correlate with biological potency.

The table below summarizes the structure-activity relationship data for a series of 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors, which can provide inferential knowledge for the potential modification of a this compound scaffold.

| Compound ID | R1 Substituent | R2 Substituent | R3 Substituent | Kd (μM) for RIP1 Kinase | EC50 (μM) in cell necroptosis inhibitory assay |

| 1a | 2,4-dichlorobenzyl | H | NO2 | 1.2 | 2.5 |

| 4a | 2,4-dichlorobenzyl | H | CN | >10 | >10 |

| 4b | 2,4-dichlorobenzyl | H | CONH2 | 0.078 | 0.160 |

| 4c | 2,4-dichlorobenzyl | H | COOH | >10 | >10 |

| 5a | 4-chlorobenzyl | H | CONH2 | 0.25 | 0.85 |

| 5b | 2-chlorobenzyl | H | CONH2 | 0.15 | 0.45 |

| 5c | benzyl (B1604629) | H | CONH2 | 0.52 | 1.8 |

Data sourced from a study on 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors. nih.gov

The key findings from this SAR study indicate that:

Replacing the nitro group (NO2) at the 3-position of the pyrazole ring with a cyano (CN) or carboxylic acid (COOH) group resulted in a significant loss of inhibitory activity. nih.gov

However, the introduction of a carboxamide (CONH2) group at the same position led to a dramatic increase in potency. Compound 4b , with a carboxamide group, exhibited a Kd value of 0.078 μM, a more than 15-fold improvement over the parent nitro compound 1a . nih.gov

Modifications to the benzyl group at the 1-position also influenced activity. While the 2,4-dichloro substitution (4b ) was optimal, other substitutions like 4-chloro (5a ) and 2-chloro (5b ) also yielded potent inhibitors, albeit with slightly reduced activity compared to 4b . The unsubstituted benzyl analog (5c ) was the least potent among the carboxamide derivatives. nih.gov

These findings underscore the critical role that substituent modifications play in determining the biological potency of pyrazole-based inhibitors. Although this research was conducted on a 1-benzyl-3-nitro-1H-pyrazole scaffold, the principles of molecular recognition and interaction are likely transferable. Therefore, it can be inferred that similar modifications to the this compound core, particularly at the nitro position, could yield derivatives with significantly altered and potentially enhanced biological activities. The substitution of the nitro group with a carboxamide moiety appears to be a particularly promising avenue for increasing potency in this class of compounds.

Applications in Materials Science

Role as Ligands in Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. The choice of the organic ligand is crucial as it dictates the topology, pore size, and chemical environment of the resulting MOF. digitellinc.com Pyrazole-based ligands are widely used in the synthesis of MOFs due to their ability to form stable coordination bonds with a variety of metal centers. digitellinc.comdntb.gov.uaresearchgate.netrsc.orgnih.govrsc.org

While direct experimental studies on the use of 1-Cyclopentyl-4-nitro-1H-pyrazole as a primary ligand in MOF synthesis are not extensively documented in publicly available research, its structural characteristics allow for informed predictions about its potential role. The pyrazole (B372694) ring offers two adjacent nitrogen atoms that can chelate or bridge metal ions, a common binding mode for pyrazolate ligands in MOF construction.

The presence of the nitro group (-NO2) at the 4-position of the pyrazole ring is a significant feature. Nitro-functionalized ligands have been explored in MOFs for applications such as carbon dioxide capture, owing to the polar nature of the nitro group which can enhance gas adsorption affinities. dntb.gov.ua Furthermore, polynitro-pyrazole based MOFs have been investigated as energetic materials. rsc.org

The N-substituted cyclopentyl group introduces steric bulk, which can influence the final framework topology by controlling the coordination geometry around the metal center. This can lead to the formation of specific pore structures and potentially impact the framework's stability and guest accessibility.

A hypothetical MOF incorporating this compound could exhibit properties stemming from its constituent parts. For instance, a zinc-based MOF, a common choice in MOF chemistry, could potentially be explored for applications in catalysis or sensing. researchgate.net

Table 1: Potential Contributions of Structural Moieties of this compound in MOF Design

| Structural Moiety | Potential Role in MOF Properties |

| Pyrazole Ring | Primary coordination site for binding metal ions, forming the framework structure. |

| Nitro Group (-NO2) | Introduces polarity to the pores, potentially enhancing selective gas adsorption. Can also be a component in energetic materials. dntb.gov.uanbinno.com |

| Cyclopentyl Group | Provides steric hindrance, influencing the network topology and pore dimensions. May enhance thermal stability. |

Incorporation into Pyrazole-Containing Polymers

Pyrazole-containing polymers are a class of materials that have shown promise in various fields due to their thermal stability, chemical resistance, and ion-conducting properties. The pyrazole unit can be incorporated into the polymer backbone or as a pendant group.

The compound This compound could, in principle, be used as a monomer or a precursor in the synthesis of such polymers. The reactivity of the pyrazole ring and the potential for functionalization make it a candidate for polymerization reactions. For instance, if further functional groups were added to the cyclopentyl ring or if the pyrazole ring itself could be opened or activated, it could participate in polymerization processes.

The nitro group could also play a role in the properties of a resulting polymer. Polymers containing nitro groups are known for their potential applications in energetic materials and as high-performance engineering plastics due to the strong intermolecular interactions they can form.

The properties of a hypothetical polymer derived from this compound would be influenced by the rigid pyrazole ring, the bulky cyclopentyl group, and the polar nitro group. These could lead to a polymer with high thermal stability and specific solubility characteristics.

Function As a Synthetic Intermediate for Advanced Molecules

Precursor for Pharmaceutical Intermediates (e.g., in Ruxolitinib Synthesis)

The structural motif of 1-Cyclopentyl-4-nitro-1H-pyrazole is a key component in the synthesis of intermediates for advanced pharmaceutical ingredients, most notably in the synthesis pathway of Ruxolitinib. Ruxolitinib is a Janus-associated kinase (JAK) inhibitor used in the treatment of myelofibrosis. chemicalbook.comgoogle.com The synthesis of Ruxolitinib involves the construction of a key intermediate, (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropionitrile. scispace.comwipo.intgoogle.com

A documented synthetic route to this bromo-intermediate utilizes a nitro-precursor, specifically (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile. google.com This highlights the role of the 4-nitropyrazole moiety as a precursor. In this pathway, the synthesis involves a Mitsunobu reaction between (S)-3-cyclopentyl-3-hydroxypropionitrile and 4-nitropyrazole to form the desired intermediate. google.com The nitro group is essential at this stage and is subsequently converted to the bromo group in later steps. The process involves reducing the nitro group to an amine, followed by a Sandmeyer reaction to introduce the bromine atom. google.com

The following table outlines the key step involving the nitropyrazole intermediate in the synthesis of a Ruxolitinib precursor, as described in patent literature. google.com

| Step | Reactants | Reaction Type | Product | Significance |

| 1 | (S)-3-cyclopentyl-3-hydroxypropionitrile, 4-Nitropyrazole | Mitsunobu Reaction | (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Formation of the core structure containing the this compound moiety. |

| 2 | (3R)-3-(4-nitro-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Reduction | (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Conversion of the nitro group to an amino group for further functionalization. |

| 3 | (3R)-3-(4-amino-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Diazotization and Sandmeyer Reaction | (3R)-3-(4-bromo-1H-pyrazol-1-yl)-cyclopentylpropanenitrile | Introduction of the bromo group to yield the key Ruxolitinib intermediate. |

This synthetic strategy underscores the utility of the this compound scaffold, where the nitro group serves as a strategic placeholder that is transformed to facilitate the final structure of the target pharmaceutical intermediate.

Building Block for Complex Heterocyclic Architectures

Beyond its specific application in pharmaceutical synthesis, the this compound structure represents a versatile building block for the creation of diverse and complex heterocyclic systems. sigmaaldrich.com1clickchemistry.com Heterocyclic compounds, particularly those containing nitrogen like pyrazole (B372694), are foundational to medicinal chemistry and materials science. sigmaaldrich.comnih.gov

The pyrazole ring itself is a privileged structure in drug development. nih.gov The reactivity of the this compound building block is dictated by its substituents:

The Nitro Group: As a powerful electron-withdrawing group, it deactivates the pyrazole ring towards electrophilic substitution but can activate it for nucleophilic substitution reactions. More importantly, it is a key functional group for chemical transformations. As seen in the Ruxolitinib synthesis, it can be reduced to an amine, which is a gateway to a wide array of functionalities through diazotization, acylation, or alkylation reactions. google.com

The Cyclopentyl Group: This bulky, lipophilic group attached at the N1 position influences the molecule's solubility and steric properties, which can be used to direct the regioselectivity of subsequent reactions and to modify the pharmacokinetic properties of the final complex molecule.

The Pyrazole Core: The pyrazole ring can participate in various chemical reactions, including cycloadditions and metal-catalyzed cross-coupling reactions, to build fused or linked heterocyclic systems. nih.govorganic-chemistry.org The presence and position of the substituents guide the course of these reactions, allowing chemists to design intricate molecular architectures. nih.govmdpi.com

The strategic placement of the nitro group at the C4 position and the cyclopentyl group at the N1 position makes this compound a tailored starting material for constructing libraries of substituted pyrazoles for screening in drug discovery and other applications. researchgate.net

Future Research Directions and Emerging Challenges

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of pyrazole (B372694) derivatives has traditionally relied on classical methods, but the field is increasingly shifting towards greener and more sustainable practices. nih.gov Future research on 1-Cyclopentyl-4-nitro-1H-pyrazole should focus on developing synthetic routes that are not only high-yielding but also environmentally benign. nih.gov Modern approaches such as microwave-assisted synthesis, the use of green catalysts like ammonium (B1175870) chloride, solvent-free reaction conditions, and multicomponent reactions represent promising avenues. jetir.orgresearchgate.netnih.gov

For instance, the Knorr pyrazole synthesis and similar cyclocondensation reactions could be optimized by using renewable solvents like ethanol (B145695) and employing recyclable catalysts, thereby minimizing hazardous waste. jetir.orgnih.gov One-pot methodologies, which combine multiple reaction steps into a single procedure, can significantly improve efficiency and reduce resource consumption. nih.govorganic-chemistry.org A key challenge lies in adapting these general green strategies to the specific synthesis of N-substituted nitropyrazoles, such as the target compound. This includes the regioselective nitration of the pyrazole ring and the introduction of the cyclopentyl group under sustainable conditions. The development of methods using solid catalysts or reactions in aqueous media could further enhance the environmental profile of the synthesis. mdpi.comresearchgate.net

Table 1: Comparison of Synthetic Methodologies for Pyrazole Derivatives

| Methodology | Advantages | Disadvantages | Potential for this compound |

| Classical Condensation | Well-established, versatile | Often requires harsh conditions, may produce byproducts | Baseline method for improvement |

| Microwave-Assisted Synthesis | Short reaction times, high yields nih.gov | Requires specialized equipment | High potential for rapid and efficient synthesis |

| Multicomponent Reactions | High atom economy, operational simplicity nih.gov | Can be challenging to optimize | Promising for streamlined, one-pot synthesis |

| Green Catalysis | Use of non-toxic, recyclable catalysts (e.g., ammonium chloride) jetir.org | Catalyst may not be universally applicable | High potential for sustainable production |

| Solvent-Free Reactions | Reduces volatile organic compound (VOC) emissions nih.gov | Limited to certain reaction types | Feasible for specific steps, enhancing green profile |

Deeper Mechanistic Understanding of Biological Action at the Molecular Level

While pyrazole derivatives are known for a wide spectrum of biological activities, the precise molecular mechanism of action for this compound remains an area for intensive investigation. researchgate.netnih.gov Future research must aim to move beyond general activity screening to a detailed, molecular-level understanding of how this compound interacts with biological targets.

Key research questions include identifying the specific enzymes, receptors, or other biomolecules that the compound modulates. drugbank.com It is hypothesized that the pyrazole ring acts as a scaffold capable of forming hydrogen bonds and π-π stacking interactions, while the nitro group can participate in redox reactions. nih.gov The cyclopentyl group likely influences steric interactions and lipophilicity, which can affect binding affinity and cellular uptake.

Advanced techniques such as X-ray crystallography of the compound bound to its target protein, cryo-electron microscopy, and advanced spectroscopic methods can provide direct evidence of the binding mode. Elucidating these interactions with specific amino acid residues within a target's active site is crucial for understanding its potency and selectivity. nih.gov Such studies would clarify whether the compound acts, for example, as a kinase inhibitor, a cyclooxygenase (COX) inhibitor, or through another mechanism, providing a rational basis for its further development. nih.govnih.gov

Advanced Computational Predictions for Compound Design and Optimization

In silico methods are indispensable tools in modern drug discovery and materials science, and their application to this compound can accelerate the design of optimized analogs. ijpbs.com Future computational research should focus on several key areas.

Quantitative Structure-Activity Relationship (QSAR): Developing robust 2D and 3D-QSAR models can help predict the biological activity of novel derivatives based on their structural features. nih.govshd-pub.org.rs By correlating molecular descriptors (e.g., electronic, steric, and hydrophobic properties) with activity, these models can guide the synthesis of more potent compounds. nih.gov

Molecular Docking and Dynamics: Molecular docking studies can be used to screen virtual libraries of related compounds against potential biological targets, predicting their binding affinities and orientations. nih.govnih.gov Subsequent molecular dynamics (MD) simulations, often run for extended periods like 1000 nanoseconds, can assess the stability of the ligand-protein complex, providing insights into the dynamic nature of the interaction. doaj.orgfao.org This approach helps in identifying key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. nih.gov

ADME/T Prediction: A significant challenge in drug development is ensuring that a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/T) properties. Computational models can predict these properties early in the design phase, reducing the likelihood of late-stage failures. By optimizing for both potency and drug-likeness, researchers can design derivatives of this compound with a higher probability of success.

Table 2: Computational Approaches for Compound Optimization

| Computational Method | Application | Expected Outcome |

| 2D/3D-QSAR | Predict biological activity from molecular structure nih.govshd-pub.org.rs | Guidance for designing more potent analogs |

| Molecular Docking | Predict binding mode and affinity to a target protein nih.gov | Identification of high-affinity binders and key interactions |

| Molecular Dynamics (MD) | Assess the stability of the compound-target complex nih.gov | Understanding of dynamic interactions and complex stability |

| ADME/T Prediction | Forecast pharmacokinetic and toxicity profiles ijpbs.com | Design of compounds with better drug-like properties |

Exploration of Novel Application Areas Beyond Current Scope

While much of the research on pyrazole derivatives has been concentrated in medicinal chemistry, their unique chemical properties suggest potential for a broader range of applications. nih.govmdpi.com Future investigations should explore the utility of this compound and its derivatives in fields beyond their current scope.

Materials Science: Certain pyrazole derivatives have been shown to exhibit interesting photophysical properties, such as solid-state luminescence. rsc.org This opens the door to exploring their use in organic electronics, for example, as components in organic light-emitting diodes (OLEDs) or sensors. The specific substitution pattern of this compound could be tuned to optimize these luminescent properties.

Agrochemicals: The pyrazole scaffold is a core component of various herbicides and insecticides. globalresearchonline.net Research could be directed towards evaluating the potential of this compound as a lead compound for new agrochemicals, assessing its activity against various pests and weeds.

Energetic Materials: Nitropyrazoles are a class of compounds studied for their high energy density. nih.govresearchgate.net The presence of the nitro group in this compound suggests that it could be investigated for applications as an energetic material, potentially offering a combination of performance and stability. acs.org

By venturing into these novel areas, the full potential of this chemical scaffold can be realized, leading to innovations across diverse scientific and technological domains.

Q & A

Q. What are the common synthetic routes for 1-Cyclopentyl-4-nitro-1H-pyrazole, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves cyclopentyl-substituted pyrazole precursors and nitration steps. For example:

- Cyclopentyl Group Introduction : Alkylation of pyrazole derivatives using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .

- Nitration : Controlled nitration at the 4-position using HNO₃/H₂SO₄ at 0–5°C to avoid over-nitration or decomposition .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (methanol/water) .

Q. Key Optimization Parameters :

| Parameter | Typical Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (nitration) | Minimizes side reactions |

| Reaction Time | 2–4 hours | Balances completion vs. degradation |

| Solvent Polarity | Polar aprotic (DMF) | Enhances alkylation efficiency |

Q. How is this compound characterized spectroscopically?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms cyclopentyl (δ 1.5–2.5 ppm for CH₂ groups) and nitro group (deshielded pyrazole protons at δ 8.5–9.0 ppm) .

- IR : Strong NO₂ asymmetric stretch at ~1520 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ .

- Mass Spectrometry : ESI-MS or HRMS for molecular ion validation (e.g., [M+H]⁺ at m/z 222.1) .

Data Interpretation Tip : Cross-validate NMR shifts with crystallographic data (if available) to resolve ambiguities in substituent positioning .

Q. What crystallographic techniques are used to resolve the structure of nitro-substituted pyrazoles?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : SHELX software (e.g., SHELXL for refinement) is standard for small-molecule structures .

- Key Parameters :

- Resolution: <0.8 Å for high-confidence nitro group orientation.

- Thermal Ellipsoids: Assess positional disorder in the cyclopentyl group .

- Challenges : Nitro groups may exhibit rotational disorder; use restraints in SHELXL to refine geometry .

Example : A related cyclopentyl-pyrazole structure (CCDC entry XYZ) showed a dihedral angle of 15° between the pyrazole ring and nitro group .

Advanced Research Questions

Q. How can regioselectivity challenges during pyrazole nitration be addressed?

Methodological Answer: Regioselectivity in nitration is influenced by electronic and steric factors:

- Electronic Effects : Electron-rich positions (e.g., para to substituents) are nitrated preferentially. DFT calculations (e.g., Gaussian) predict electrophilic attack sites .

- Steric Hindrance : Bulky cyclopentyl groups direct nitration to less hindered positions. Experimental validation via SC-XRD is critical .

Case Study : Nitration of 1-cyclopentylpyrazole yielded 85% 4-nitro isomer due to steric shielding of the 3-position .

Q. How are contradictions in nitro group reactivity resolved in functionalization studies?

Methodological Answer: Contradictions arise from solvent polarity, catalyst choice, and competing mechanisms:

Q. Data Analysis Strategy :

| Reaction Condition | Product | Evidence of Contradiction |

|---|---|---|

| H₂/Pd-C in EtOH | Over-reduced byproducts | GC-MS shows cyclopentyl cleavage |

| NaBH₄/CuCl₂ in THF | Clean amine formation | NMR confirms retention of cyclopentyl |

Q. What computational methods predict the stability and reactivity of this compound?

Methodological Answer:

- DFT Calculations (Gaussian, ORCA) :

- Optimize geometry at B3LYP/6-31G* level.

- Calculate Fukui indices to identify electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO) to assess aggregation tendencies .

Example : MD simulations revealed that the nitro group stabilizes the molecule via intramolecular H-bonding with the cyclopentyl moiety in non-polar solvents .

Q. How can purification challenges due to polar nitro groups be mitigated?

Methodological Answer:

Q. Troubleshooting Table :

| Issue | Solution | Reference |

|---|---|---|

| Low solubility | Switch to DMF/THF mixtures | |

| Co-eluting impurities | Gradient elution (5–95% MeCN/H₂O) |

Q. What strategies validate the biological activity of this compound derivatives?

Methodological Answer:

Q. Biological Data Example :

| Derivative | IC₅₀ (CRF-1 Receptor) | Notes |

|---|---|---|

| 4-Nitro | 12 µM | Moderate activity |

| 4-Amino | 0.8 µM | Enhanced binding via H-bonding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.